4-Phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic organic compound belonging to the 1,2,4-triazole class. These compounds are characterized by a five-membered ring containing three nitrogen atoms and are known for their diverse biological activities. This particular derivative features a phenyl group at the 4-position and a thiol group (-SH) at the 3-position of the triazole ring. The compound acts as a versatile building block for synthesizing diverse biologically active compounds. [, , , , , , , , , , , , , , , , , , , , , , , , , ] It is widely used in research focusing on developing novel compounds with potential applications in medicine, agriculture, and material science.
4-Phenyl-4H-1,2,4-triazole-3-thiol is a sulfur-containing heterocyclic compound that belongs to the class of triazole derivatives. This compound has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer research. Its structure features a triazole ring, which is known for its ability to interact with various biological targets, making it a promising candidate in pharmaceutical applications.
4-Phenyl-4H-1,2,4-triazole-3-thiol can be synthesized through several methods involving different precursors. The initial synthesis often involves the cyclization of potassium dithiocarbazinate with hydrazine hydrate, followed by condensation reactions with various aldehydes to yield derivatives with enhanced biological properties .
This compound is classified under:
The synthesis of 4-Phenyl-4H-1,2,4-triazole-3-thiol typically involves the following steps:
The cyclization reaction generally takes place in water as a solvent and requires careful control of temperature and pH to optimize yield and purity. The final products are usually characterized using techniques such as melting point determination, thin-layer chromatography (TLC), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) spectroscopy .
4-Phenyl-4H-1,2,4-triazole-3-thiol can participate in various chemical reactions:
The reactivity of the thiol group enhances the compound's potential for forming diverse derivatives that may exhibit improved biological activities.
The mechanism of action for 4-Phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific biological targets:
Studies have shown that derivatives of this compound exhibit significant activity against various bacterial strains and cancer cell lines, indicating its potential as a therapeutic agent .
Key chemical properties include:
Relevant data from studies indicate that the compound demonstrates favorable solubility profiles for drug formulation purposes .
The applications of 4-Phenyl-4H-1,2,4-triazole-3-thiol are extensive:
Nitrogen-containing heterocycles constitute approximately 75% of FDA-approved drugs, with 1,2,4-triazoles emerging as privileged scaffolds due to their versatile pharmacological profiles. These five-membered aromatic rings (molecular formula: C₂H₃N₃) exhibit distinctive dipole characteristics, hydrogen-bonding capacity, metabolic stability, and balanced solubility—properties critical for drug-receptor interactions [5] [9]. The 1,2,4-triazole nucleus serves as a bioisostere for carboxylic acids, amides, and esters, enabling optimized pharmacokinetics while retaining biological activity [4]. Clinically, this scaffold features prominently in antifungal agents (e.g., fluconazole, voriconazole), anticancer drugs (anastrozole), and antivirals (ribavirin) [3] [9]. Its broad applicability stems from interactions with diverse enzymatic targets, including cytochrome P450 (CYP51) in ergosterol biosynthesis and DNA gyrase in bacterial replication [2] .
Table 1: Clinically Approved 1,2,4-Triazole-Based Drugs
Drug Name | Therapeutic Category | Biological Target | Key Structural Features |
---|---|---|---|
Fluconazole | Antifungal | Lanosterol 14α-demethylase (CYP51) | Difluorophenyl-triazolyl propanol |
Voriconazole | Antifungal | CYP51 | Fluoropyrimidine-triazole |
Anastrozole | Anticancer (breast) | Aromatase enzyme | Triazole-cyanomethylbenzene |
Ribavirin | Antiviral | RNA-dependent RNA polymerase | Triazole-carboxamide riboside |
Rizatriptan | Antimigraine | Serotonin 5-HT₁ receptor | Triazole-tryptamine derivative |
4-Phenyl-4H-1,2,4-triazole-3-thiol (CAS: 786454, molecular formula: C₈H₇N₃S) features a triply bonded nitrogen network with a phenyl group at N4 and a thiol (-SH) at C3. This architecture confers unique physicochemical properties:
Functionally, derivatives of this scaffold demonstrate broad-spectrum bioactivity:
Table 2: Key Physicochemical Properties of 4-Phenyl-4H-1,2,4-Triazole-3-Thiol
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₈H₇N₃S | PubChem CID 786454 [1] |
Melting Point | 195°C (decomposition) | Sigma-Aldrich [8] |
Tautomeric Forms | 1H- and 4H- tautomers | NMR Studies [9] |
Solubility | Soluble in ethanol, DMSO | Experimental Data [8] |
SMILES String | Nn1c(S)nnc1-c2ccccc2 | Sigma-Aldrich [8] |
Hydrogen Bonding Sites | 2 acceptors, 1 donor | Computational Analysis [9] |
The medicinal exploration of 1,2,4-triazoles began in 1885 with Bladin’s characterization of the core structure. The 1944 discovery of azole antifungal activity catalyzed systematic derivatization, leading to the first clinical triazoles (e.g., fluconazole) in the 1980s [6] [9]. The 4-phenyl-4H-1,2,4-triazole-3-thiol scaffold gained prominence through strategic innovations:
Table 3: Evolution of Key 4-Phenyl-4H-1,2,4-Triazole-3-Thiol Derivatives in Antimicrobial Therapy
Compound Class | Target Pathogens | Potency (MIC Range) | Mechanistic Insights |
---|---|---|---|
Quinolone-Triazole Hybrids | MRSA, P. aeruginosa | 0.046–16 μg/mL | DNA gyrase inhibition |
Carbazole-Triazole Conjugates | C. albicans, A. fumigatus | 12.3–27.1 μM | Membrane depolarization [4] |
Indole-Chalcone-Triazoles | E. coli, S. aureus | 0.0030–0.0279 μM/mL | Dual DHFR/DNA gyrase binding [2] |
Palmitic Acid-Triazole Derivatives | B. subtilis, E. coli | 12.3–24.7 μM | Anti-urease activity (IC₅₀: 54 μg/mL) [10] |
Recent advances leverage microwave-assisted synthesis and computational docking to design triazoles targeting resistant strains. For example, coumarin-substituted triazoles localize to fungal endoplasmic reticulum, disrupting protein folding [4] [6]. This progression underscores the scaffold’s adaptability in addressing evolving therapeutic challenges.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7